Multistep Synthesis: One common approach involves a multistep synthesis utilizing commercially available starting materials. For instance, a study utilized a modified Migita reaction for carbon-sulfur bond formation in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a molecule containing the 2-methyl-1H-imidazol-1-yl subunit. []
Cross-Coupling Reactions: The synthesis of imidazole-containing compounds often utilizes cross-coupling reactions, such as the Stille or Negishi coupling, to connect the imidazole moiety with other aromatic or heterocyclic units. This approach was effectively employed in the multi-gram synthesis of [2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. []
Molecular Structure Analysis
Planarity and Aromaticity: Imidazole derivatives, including 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, are characterized by their planar structure and aromatic character. This planarity arises from the sp2 hybridization of the ring atoms and the delocalization of six π electrons across the ring system. [, , , , , ]
Substituent Effects: The presence of the 4-fluorophenyl and methyl substituents on the imidazole ring can influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. These effects are evident in the varying dihedral angles observed between the imidazole ring and the substituent phenyl rings in different crystal structures. [, , , , , , ]
Mechanism of Action
p38 MAPK Inhibition: Several abstracts discuss the use of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole-based compounds as inhibitors of the p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in inflammatory responses. These inhibitors are believed to bind to the ATP-binding pocket of p38 MAPK, thereby preventing its activation. [, , , , ]
Physical and Chemical Properties Analysis
Partition Coefficient: The presence of hydrophobic substituents, like the 4-fluorophenyl group in 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, can increase a compound's partition coefficient (log P), indicating a higher affinity for lipophilic environments. []
Applications
Anti-inflammatory Agents: Numerous studies highlight the development and investigation of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole-based compounds as potent and selective inhibitors of p38 MAPK for treating inflammatory diseases. These compounds have demonstrated efficacy in both in vitro and in vivo models of inflammation. [, , , , , ]
Cardiotonic Agents: Research has explored the use of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole derivatives as cardiotonic agents. Specifically, prodrug strategies, such as N-acylation, have been employed to improve the bioavailability of these compounds for potential use in treating heart failure. []
Antifungal Agents: Studies have investigated the antifungal properties of structurally similar imidazole derivatives. The electron-donating or electron-withdrawing nature of substituents on the imidazole ring was found to influence antifungal activity, potentially through modulation of intermolecular N-H…N interactions. []
Related Compounds
Compound Description: This compound is a derivative of 1H-imidazole and features a tetrazolo[1,5-a]pyridine unit attached to the imidazole core. The crystal structure reveals a three-dimensional network stabilized by π–π interactions, bifurcated N—H⋯(N,N) hydrogen bonding, and C—H⋯F interactions [].
Relevance: This compound shares the core structure of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, with the key difference being the substitution of the methyl group at the 2-position of the imidazole ring with a methylsulfanyl group and the addition of a tetrazolo[1,5-a]pyridine substituent at the 5-position. This structural similarity suggests potential shared chemical properties and reactivity patterns. []
Compound Description: This compound is a complex derivative of 1H-imidazole, featuring a pyridine ring, a phenylpropionamide moiety, and a methoxyethyl group. The crystal structure displays specific dihedral angles between the imidazole, fluorophenyl, pyridine, and phenyl rings, indicating their relative spatial orientations. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen-bonding interactions [].
Relevance: This compound shares the 4-(4-Fluorophenyl)-2-methylsulfanyl-1H-imidazol-5-yl substructure with 7-[4-(4-Fluorophenyl)-2-methylsulfanyl-1H-imidazol-5-yl]tetrazolo[1,5-a]pyridine, differing in the substituent at the 4-position of the pyridine ring. This highlights the exploration of various substitutions around the core structure to potentially influence its properties and biological activities. Both compounds are structurally similar to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, with modifications at the 2- and 5-positions of the imidazole ring. []
Compound Description: This compound, a derivative of imidazole, contains two independent molecules in its asymmetric unit, linked by intermolecular N—H⋯O hydrogen bonds. The crystal structure also exhibits π–π interactions between pyridine and phenyl rings, contributing to a three-dimensional network. Intramolecular N—H⋯F hydrogen bonds stabilize the molecular conformation [].
Relevance: Similar to the previous two compounds, this compound also features a 5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl core, highlighting its recurrence in this series of related compounds. This structure is similar to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, with the key differences being the methylsulfanyl group at the 2-position and the addition of a substituted pyridine-acrylamide moiety at the 4-position of the imidazole ring. []
Compound Description: SB203580 is a well-known selective inhibitor of p38 mitogen-activated protein kinase (MAPK), an enzyme involved in inflammatory responses. It is frequently used in research to investigate the role of p38 MAPK in various cellular processes [, , , , ].
Relevance: SB203580 shares the 4-(4-Fluorophenyl)-1H-imidazole core with the target compound, 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. The key difference lies in the substituents at the 2- and 5-positions of the imidazole ring. In SB203580, these positions are occupied by a 4-methylsulfinylphenyl and a 4-pyridyl group, respectively, whereas in the target compound, they are a methyl and a hydrogen atom, respectively. The similarities and differences in these substituents likely contribute to their distinct biological activities while highlighting the importance of these positions in influencing p38 MAPK inhibitory activity. [, , , , ]
Compound Description: This compound is a potent dual inhibitor of GSK3β and p38α mitogen-activated protein kinases, enzymes involved in various cellular processes, including inflammation and cell signaling [].
Relevance: This compound is directly related to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole as it shares the exact core structure. The difference lies in the substitution at the 5-position of the imidazole ring, where a (4-(cyclopropanecarboxamido)pyridin-2-yl) group is present. This substitution likely contributes to its dual inhibitory activity against GSK3β and p38α. []
Compound Description: This compound exhibits potent and selective inhibition of GSK3β, displaying good kinase selectivity and metabolic stability. It effectively inhibits GSK3β activity in neuronal SH-SY5Y cells [].
Relevance: This compound shares the cyclopropanecarboxamide-substituted pyridine moiety with N-(4-(4-(4-Fluorophenyl)-2-methyl-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (1), highlighting a potential pharmacophore for GSK3β inhibition. It differs from the target compound, 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, in the substituents at both the 2- and 4-positions of the imidazole ring, indicating that modifications at these positions can lead to selective GSK3β inhibition. []
Compound Description: The crystal structure of this 1H-imidazole derivative has been reported, detailing its orthorhombic crystal system and Pbca space group. The structure is determined at a temperature of 193 K [].
Relevance: This compound can be categorized as a substituted imidazole, sharing this core structure with 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. The differences lie in the substituents and their positions on the imidazole ring. The 2-position in this compound is occupied by a 2,4-dichlorophenyl group, and the 4-position features a 4-fluorophenyl group. These variations in the substituents might contribute to different physicochemical properties and biological activities. []
Compound Description: This compound is a carbinoloimidazole derivative and a topical anti-inflammatory agent. Its structure features two diastereotopic fluorophenyl rings attached to the imidazole ring through an ethanol linker. The relative orientation of the fluorophenyl rings has been investigated using NMR spectroscopy and density functional theory calculations, indicating a non-coplanar arrangement [].
Compound Description: This compound serves as a ligand in the construction of blue-emitting iridium (III) complexes for potential use in OLED applications. When complexed with iridium and other ligands, it exhibits interesting photophysical properties, influenced by the nature of the ligands and their electronic interactions [, ].
Relevance: This compound belongs to the benzimidazole class, which can be considered structurally related to imidazoles like 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. The shared imidazole moiety and the presence of a 4-fluorophenyl substituent suggest potential similarities in their chemical behavior. The key structural difference lies in the benzo fusion to the imidazole ring in H2fpmb, which significantly affects its electronic properties and coordination chemistry. [, ]
Compound Description: Similar to H2fpmb, this compound also functions as a ligand in blue-emitting iridium (III) complexes. The difference lies in the positioning of the fluorine atoms on the phenyl ring, potentially impacting the electronic properties and photophysical behavior of the resulting complexes [].
Compound Description: SB 202190 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the alpha and beta isoforms. It exhibits anti-inflammatory effects and is used in research to study various cellular processes [].
Relevance: This compound shares a significant structural similarity with 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole (SB203580), another p38 MAPK inhibitor. The primary difference lies in the substitution at the 2-position of the imidazole ring, where SB 202190 features a 4-hydroxyphenyl group instead of a 4-methylsulfinylphenyl group. This subtle alteration likely influences its binding affinity and selectivity for p38 MAPK isoforms. Both SB 202190 and SB203580 are structurally related to the target compound, 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, through their shared 4-(4-Fluorophenyl)-1H-imidazole core and the presence of a 4-pyridyl substituent at the 5-position of the imidazole ring. These similarities highlight the importance of this core structure and specific substitutions in modulating p38 MAPK activity. []
Compound Description: FNDI exhibits fluorescence enhancement when bound to Fe2O3 nanoparticles. This property makes it a potential candidate for applications in sensing and imaging. It has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and elemental analysis [].
Relevance: FNDI shares the 1-(4-fluorophenyl)-1H-imidazole moiety with the target compound, 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. The presence of additional phenyl and naphthyl substituents in FNDI likely influences its photophysical properties and interactions with nanoparticles. []
Compound Description: This compound is an imidazole derivative with a dithiolane ring and a carbaldehyde group. It exhibits weak C—H⋯O interactions and π–π interactions between the imidazole and fluorophenyl rings, contributing to its crystal packing [].
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
Compound Description: Compounds 4 and 5 are isostructural thiazole derivatives that contain multiple fluorophenyl groups and a triazole ring. Their crystal structures reveal a triclinic crystal system with P-1 symmetry, and each asymmetric unit consists of two independent molecules [].
Relevance: While these compounds do not directly share the core structure of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, they belong to the broader category of heterocyclic compounds with substituted aromatic rings. The presence of multiple fluorophenyl groups in compounds 4 and 5 highlights the significance of fluorine substitution in medicinal chemistry for modulating physicochemical properties and biological activities. []
2-(2,4-difluorophenyl)pyridine (dfppyH)
Compound Description: This compound serves as a ligand in the design of blue-emitting iridium(III) complexes for potential OLED applications. The electronic properties of the ligand significantly influence the energy gap, absorption spectra, and emission spectra of the resulting complexes [].
Relevance: Although this compound lacks an imidazole ring, it is included due to its use as a ligand in the same study as 1-(4-Fluorophenyl)-2,3-dihydro-3-methyl-1H-benzo[d]imidazole (H2fpmb) and 1-(2,4-Fluorophenyl)-2,3-dihydro-3-methyl-1H-benzo[d]imidazole (H2dfpmb) for developing blue-emitting iridium(III) complexes. This suggests a potential overlap in research interests and a broader exploration of heterocyclic ligands for optoelectronic applications. It is distantly related to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole through the shared presence of a fluorophenyl substituent. []
2-Methyl-4-phenyl-1H-imidazole (3a)
Compound Description: This is a simple 1H-imidazole derivative with a phenyl group at the 4-position. Its crystal structure and intermolecular interactions, particularly N-H…N hydrogen bonding, have been studied [].
Relevance: This compound shares the core structure of 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, with the only difference being the absence of the fluorine atom on the phenyl ring. This makes it a close analogue and suggests potential similarities in their chemical properties and reactivity. []
Compound Description: This compound is a halogenated derivative of 2-methyl-4-phenyl-1H-imidazole, featuring a chlorine atom on the phenyl ring. Its crystal structure and intermolecular interactions have also been investigated, revealing the influence of halogen substitution on hydrogen bonding patterns [].
Relevance: Similar to 2-methyl-4-phenyl-1H-imidazole (3a), this compound is also closely related to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, differing only in the halogen substituent on the phenyl ring. The presence of chlorine instead of fluorine could lead to variations in physicochemical properties and biological activities. []
4-(4-Methoxyphenyl)-2-methyl-1H-imidazole (3c)
Compound Description: This 1H-imidazole derivative contains a methoxy group on the phenyl ring. It has been studied for its crystal structure, intermolecular interactions, and antifungal activity [].
Relevance: This compound shares the core 2-methyl-4-phenyl-1H-imidazole structure with compounds 3a and 3b and is structurally related to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. The presence of a methoxy group instead of a halogen on the phenyl ring influences its electronic properties and intermolecular interactions. This comparison highlights the impact of substituent effects on the properties and activities of structurally similar compounds. []
2-Amino-1-methyl-1H-imidazole-4,5-dione
Compound Description: This compound is a key intermediate in the synthesis of creatone (2-methylamino-1H-imidazole-4,5-dione) from creatinine. It undergoes a Dimroth-type rearrangement under weakly acidic conditions to yield creatone [].
Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. Researchers explored N-acyl prodrug derivatives to improve its bioavailability in rats and dogs [].
Relevance: Although this compound contains two imidazole rings, it's structurally distinct from 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. The presence of a second imidazole ring, a benzoyl group, and an ethyl substituent differentiates its core structure and pharmacological profile from the target compound. []
Compound Description: The crystal structure of this compound has been determined, revealing a planar imidazole ring with specific dihedral angles relative to the substituent phenyl rings. Notably, no classical hydrogen bonds are observed in its crystal structure [].
Relevance: This compound shares the 2-(4-fluorophenyl)-1H-imidazole core with 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. The difference lies in the additional phenyl substituents at the 1, 4, and 5 positions. This structural similarity suggests potential similarities in chemical properties while also highlighting the impact of substitutions on intermolecular interactions, as evidenced by the absence of classical hydrogen bonds in the triphenyl derivative. []
Compound Description: The structure of this compound reveals specific dihedral angles between the imidazole ring and the methoxyphenyl and fluorophenyl rings. The dihedral angle between the two benzene rings is also reported [].
Compound Description: This fluorinated α-aminonitrile compound has been synthesized using a green protocol and characterized using various spectroscopic and analytical techniques, including X-ray crystallography. The crystal structure reveals an orthorhombic space group (Pbca). Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) optimization, vibrational analysis, and NMR prediction, were performed to complement the experimental data. Reactivity descriptors and molecular docking studies were also conducted to assess its potential biological activity [].
Relevance: While this compound does not share the imidazole core with 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, it highlights the significance of fluorinated aromatic compounds in medicinal chemistry and the use of green chemistry principles in synthesis. The presence of two 4-fluorophenyl groups suggests potential similarities in electronic properties and lipophilicity compared to the target compound. []
Compound Description: This compound is a former antiasthma drug candidate. Its large-scale synthesis utilizes a palladium-catalyzed carbon-sulfur bond formation reaction, specifically a modified Migita reaction [].
Relevance: This compound incorporates a 2-methyl-1H-imidazol-1-yl moiety as part of its structure. While it's structurally distinct from 4-(4-Fluorophenyl)-2-methyl-1H-imidazole due to the presence of a thiophenyl linker, a tetrahydropyran ring, and a carboxamide group, the shared imidazole moiety suggests a potential common intermediate or building block in their respective syntheses. []
Compound Description: This compound, identified as a "research chemical", is a pyrazole derivative featuring a cyclohexylmethyl group, a fluorophenyl group, and a carboxamide moiety. The study focuses on its synthesis, characterization, and differentiation from its regioisomer, 5,3-AB-CHMFUPPYCA [].
Compound Description: This compound's synthesis involved a Stille cross-coupling reaction between an iodothienopyridine and a stannylated imidazole derivative. The large-scale preparation and optimization of this reaction are discussed [].
Relevance: This compound contains a 3-methyl-3H-imidazol-4-yl moiety. Although structurally different from 4-(4-Fluorophenyl)-2-methyl-1H-imidazole due to the presence of a thienopyridine ring and an indolyl group, the shared imidazole moiety suggests a potential common starting material or synthetic intermediate. Additionally, the use of cross-coupling reactions in its synthesis highlights the importance of these reactions in constructing complex molecules with potentially diverse biological activities. []
Compound Description: FPTP is a monomer used in the electrochemical synthesis of conducting polymers. When copolymerized with 3,4-ethylene dioxythiophene (EDOT), it produces a material with enhanced electrochromic properties, displaying a range of colors at different oxidation states [].
Relevance: While this compound does not share the imidazole core with 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, it belongs to the broader class of heterocyclic compounds with potential applications in materials science. The presence of thiophene rings and a 4-fluorophenyl substituent highlights the structural diversity and tunable electronic properties of such compounds. []
Compound Description: This compound is a nonsteroidal antiandrogen with a chiral center. Its resolution into individual enantiomers and the determination of the absolute configuration of the active enantiomer were achieved through diastereomeric derivatization and asymmetric synthesis [].
Relevance: While this compound does not possess an imidazole ring, its development highlights the importance of chirality in drug design and the need for efficient methods to separate and characterize enantiomers. The presence of the 4-fluorophenyl group suggests a potential common structural motif in medicinal chemistry for modulating physicochemical properties and biological activity. []
Compound Description: BMS-540215 is a potent and orally active inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, demonstrating promising antitumor activity. Its development involved structure-activity relationship studies and optimization of biochemical potency, kinase selectivity, pharmacokinetic properties, and safety profiles [].
Relevance: Although this compound does not contain an imidazole ring, it highlights the importance of kinase inhibitors in cancer therapy and the strategies employed in drug discovery to optimize both pharmacological and pharmacokinetic properties. []
1-Biphenyl-4-methyl-1H-imidazole (1-PBI)
Compound Description: This compound is a tight-binding inhibitor of cytochrome P450 2B4 (CYP2B4), a drug-metabolizing enzyme. Its binding to CYP2B4 induces structural changes in the enzyme's active site, as revealed by X-ray crystallography [].
Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological profiles compared to its predecessor, CJ-12,918. Its development involved structural modifications to reduce lipophilicity, enhance metabolic stability, and improve bioavailability [].
Relevance: This compound incorporates a 2-methyl-1H-imidazol-1-yl moiety as part of its structure. Although it differs significantly from 4-(4-Fluorophenyl)-2-methyl-1H-imidazole due to the presence of a benzyloxy linker, a tetrahydropyran ring, and a carboxamide group, the shared imidazole moiety suggests a potential common starting material or building block in their respective syntheses. []
Compound Description: This nitroimidazole derivative's crystal structure reveals that its packing is influenced by weak hydrogen bonds and electrostatic interactions between antiparallel C≡N groups. The study involved charge density analysis using experimental and theoretical methods to understand the electronic properties and intermolecular interactions [].
Relevance: While this compound shares the 1-phenyl-1H-imidazole moiety with 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, the presence of a nitro group at the 4-position, a cyano group at the 5-position, and a methyl group at the 2-position significantly differentiates its overall structure and electronic properties. []
Compound Description: This benzodiazepine derivative's crystal structure shows that the seven-membered diazepine ring adopts a distorted boat conformation. The structure is characterized by weak C-H⋯F hydrogen bonds and π-π interactions. []
Relevance: While this compound does not contain an imidazole ring, the presence of two 4-fluorophenyl groups highlights the use of this substituent in various chemical classes and its potential influence on molecular conformation and crystal packing. []
Compound Description: This compound consists of two independent molecules in its asymmetric unit, each adopting an envelope conformation. The crystal structure is stabilized by weak C-H⋯O interactions. []
Relevance: Although this compound is structurally distinct from 4-(4-Fluorophenyl)-2-methyl-1H-imidazole, it demonstrates the prevalence of fluorophenyl groups in different chemical contexts. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.